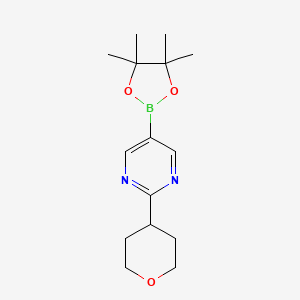![molecular formula C16H16Cl2N4O3 B11713908 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol CAS No. 6657-40-5](/img/structure/B11713908.png)
2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2,6-dichloroaniline to form 2,6-dichloro-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with n-ethylaniline in an alkaline medium to produce the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is crucial in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol primarily involves its interaction with molecular targets through its azo bond and aromatic rings. The compound can form stable complexes with various substrates, influencing their chemical and physical properties. In biological systems, it can bind to proteins and nucleic acids, altering their function and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[p-[(2,4-Dichloro-6-nitrophenyl)azo]-n-ethylanilino]ethanol
- 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-methylanilino]ethanol
- 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-propylanilino]ethanol
Uniqueness
The unique combination of the 2,6-dichloro-4-nitrophenyl group with the azo linkage and n-ethylanilino moiety gives 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol distinct chemical and physical properties. Its specific structure allows for unique interactions with substrates, making it particularly useful in applications requiring stable and vibrant dyes.
Propriétés
Numéro CAS |
6657-40-5 |
|---|---|
Formule moléculaire |
C16H16Cl2N4O3 |
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol |
InChI |
InChI=1S/C16H16Cl2N4O3/c1-2-21(7-8-23)12-5-3-11(4-6-12)19-20-16-14(17)9-13(22(24)25)10-15(16)18/h3-6,9-10,23H,2,7-8H2,1H3 |
Clé InChI |
IZKMDTFNKCYTOU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11713831.png)
![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)

![(2E)-3-(furan-2-yl)-N-(2-methoxyethyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11713865.png)
![1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11713881.png)
![6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B11713895.png)


![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713904.png)
![2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11713909.png)
